molecular formula C21H13BrClN3O2S B5160085 N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide CAS No. 6107-32-0

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide

Cat. No.: B5160085
CAS No.: 6107-32-0
M. Wt: 486.8 g/mol
InChI Key: NJTSGNOIAGITPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide typically involves the reaction of 2-(2-bromophenyl)-1,3-benzoxazole with 2-chlorobenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
  • N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Uniqueness

N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide is unique due to the presence of both bromophenyl and chlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O2S/c22-15-7-3-1-5-13(15)20-25-17-11-12(9-10-18(17)28-20)24-21(29)26-19(27)14-6-2-4-8-16(14)23/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSGNOIAGITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367466
Record name STK043677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6107-32-0
Record name STK043677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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